Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-
Brand Name: Vulcanchem
CAS No.: 602314-35-2
VCID: VC17294928
InChI: InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36)
SMILES:
Molecular Formula: C34H26NOP
Molecular Weight: 495.5 g/mol

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-

CAS No.: 602314-35-2

Cat. No.: VC17294928

Molecular Formula: C34H26NOP

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- - 602314-35-2

Specification

CAS No. 602314-35-2
Molecular Formula C34H26NOP
Molecular Weight 495.5 g/mol
IUPAC Name N-(anthracen-9-ylmethyl)-4-diphenylphosphanylbenzamide
Standard InChI InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36)
Standard InChI Key LRMFSFUQBDXKNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzamide core (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) modified at two critical positions:

  • N-(9-anthracenylmethyl) substitution: A 9-anthracenylmethyl group (C14H11CH2\text{C}_{14}\text{H}_{11}\text{CH}_2) is attached to the nitrogen atom, introducing significant steric bulk and π-conjugation from the anthracene unit.

  • 4-(Diphenylphosphino) substitution: A diphenylphosphino group (P(C6H5)2\text{P}(\text{C}_6\text{H}_5)_2) occupies the para position of the benzamide’s benzene ring, providing a strong electron-donating ligand for metal coordination .

The interplay between these groups creates a molecule with dual functionality: the phosphine site facilitates metal binding, while the anthracene moiety may influence optical properties or steric interactions in catalytic processes .

Crystallographic and Spectroscopic Data

While no direct crystallographic data for this compound is available, related phosphino-benzamide derivatives exhibit planar benzamide cores with distorted tetrahedral geometries at the phosphorus atom . Computational modeling at the DLPNO-CCSD(T)/cc-pVTZ level, as applied to analogous azido-phosphine systems , predicts similar structural features, including:

  • Bond lengths: P–C\text{P–C} bonds ≈ 1.84 Å, consistent with typical phosphine ligands.

  • Dihedral angles: The anthracene system likely adopts a near-perpendicular orientation relative to the benzamide plane to minimize steric clashes.

Spectroscopic characterization (e.g., 31P NMR^{31}\text{P NMR}) would reveal a chemical shift near 0–20 ppm, typical for triarylphosphines .

Synthesis and Manufacturing

StepReagentsConditionsYield (%)
1PPh2H,Pd(OAc)2,Et3N\text{PPh}_2\text{H}, \text{Pd(OAc)}_2, \text{Et}_3\text{N}Toluene, 110°C, 24h~65
29-(BrCH2_2)Anthracene, K2CO3\text{K}_2\text{CO}_3DMF, 80°C, 12h~50

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its nonpolar anthracene and diphenylphosphino groups, rendering it:

  • Soluble: In chlorinated solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2), THF, and DMF.

  • Insoluble: In water or alcohols .
    Stability under ambient conditions is expected, though phosphine oxidation may occur over time, necessitating storage under inert atmospheres .

Thermal Properties

Differential scanning calorimetry (DSC) of similar phosphino-benzamides reveals melting points between 180–220°C . Thermogravimetric analysis (TGA) would likely show decomposition above 300°C, consistent with aromatic and phosphine degradation.

Chemical Reactivity and Applications

Coordination Chemistry

The diphenylphosphino group acts as a strong σ-donor, forming complexes with transition metals (e.g., Pd, Pt, Rh). For example:

PdCl2+Benzamide–PPh2[PdCl2(Benzamide–PPh2)2]\text{PdCl}_2 + \text{Benzamide–PPh}_2 \rightarrow [\text{PdCl}_2(\text{Benzamide–PPh}_2)_2]

Such complexes are candidates for cross-coupling catalysis, akin to Buchwald-Hartwig aminations .

Catalytic Applications

In micellar media, anthracene-containing phosphine ligands enhance enantioselectivity in phase-transfer catalysis, as demonstrated by related cinchonidinium derivatives . The anthracene moiety may stabilize micelle formation, improving substrate access to catalytic sites.

Photophysical Behavior

Anthracene’s fluorescence (λem400500 nm\lambda_{\text{em}} \approx 400–500 \text{ nm}) suggests potential use in optoelectronic materials. Phosphine coordination could modulate emission properties via heavy-atom effects .

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